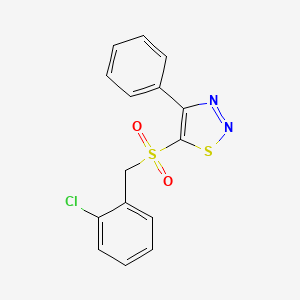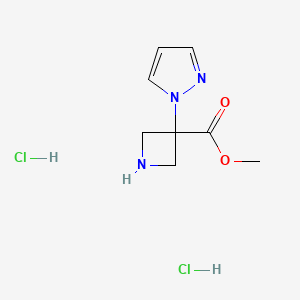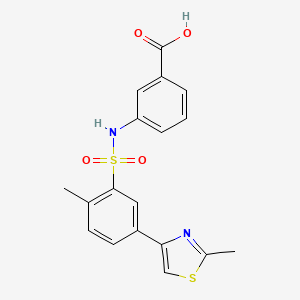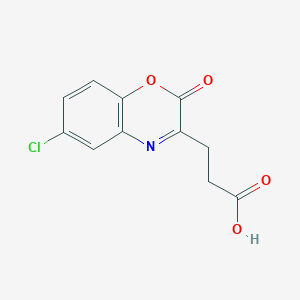![molecular formula C16H13N3O3S B2791628 {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1089630-99-8](/img/structure/B2791628.png)
{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It contains 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . It has been evaluated for its in vitro anti-HIV-1 activity .
Synthesis Analysis
The compound was synthesized as part of a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . The synthesis involved the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The compounds were evaluated for their in vitro anti-HIV-1 activity .Molecular Structure Analysis
Molecular docking studies using the later crystallographic data available for PFV integrase (IN) showed that the designed compounds bind into the active site of IN . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .Chemical Reactions Analysis
The compound displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Compounds 11e and 11b exhibited the highest activity among the synthesized compounds with an inhibition rate of 51% and 48% at a concentration of 100 μM, respectively .Mécanisme D'action
Propriétés
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-23-15-12(5-4-7-17-15)16(21)22-10-11-9-14(20)19-8-3-2-6-13(19)18-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULFEQGSLTWQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1,2-dimethyl-5-[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2791545.png)




![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)



![Ethyl 4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2791562.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)
![ethyl 4-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperazine-1-carboxylate](/img/structure/B2791565.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)